Europium Nitrate Hexahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

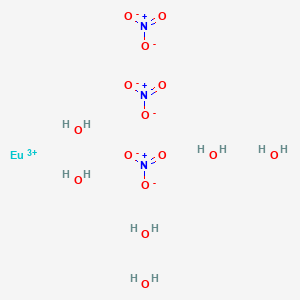

europium(3+);trinitrate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYYYCWKSSSCEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Eu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH12N3O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143131 |

Source

|

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-53-5 |

Source

|

| Record name | Europium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the luminescent properties of Europium Nitrate Hexahydrate

An In-depth Technical Guide to the Luminescent Properties of Europium Nitrate (B79036) Hexahydrate

Introduction

Europium(III) Nitrate Hexahydrate, with the chemical formula Eu(NO₃)₃·6H₂O, is an inorganic salt that serves as a common precursor for europium-based luminescent materials.[1][2][3][4] The compound itself, being a source of the trivalent europium ion (Eu³⁺), exhibits the characteristic and scientifically significant luminescence of this lanthanide. Under ultraviolet (UV) excitation, the Eu³⁺ ion emits a brilliant red light, a property that has been harnessed in fields ranging from solid-state lighting and displays to anti-counterfeiting technologies and biological imaging.[1][5][6]

The luminescence of the Eu³⁺ ion is distinguished by its sharp, line-like emission bands, a consequence of the shielded nature of the 4f electron orbitals involved in the transitions. This guide provides a detailed overview of the core luminescent properties of Europium Nitrate Hexahydrate, focusing on the underlying photophysical principles, quantitative performance metrics, and the experimental protocols used for their characterization.

Photophysical Mechanism of Eu³⁺ Luminescence

The luminescence of the Eu³⁺ ion originates from intra-configurational f-f electronic transitions. The 4f orbitals are shielded from the external chemical environment by the filled 5s and 5p orbitals. This shielding results in emission spectra with very narrow bandwidths, resembling atomic-like transitions.

The process begins with the absorption of energy, typically from UV light, which promotes the Eu³⁺ ion from its ground state (⁷F₀) to higher excited states.[7] Following this excitation, the ion rapidly undergoes non-radiative relaxation, cascading down through various energy levels until it populates the long-lived emissive state, ⁵D₀.[7] The characteristic red luminescence is the result of radiative decay from this ⁵D₀ level back down to the various levels of the ⁷F ground state manifold (⁷Fⱼ, where J = 0, 1, 2, 3, 4).[6]

The most prominent of these emissive transitions is the ⁵D₀ → ⁷F₂ transition, which is responsible for the intense red color observed around 611-616 nm.[7][8] This specific transition is "hypersensitive" to the local coordination environment of the Eu³⁺ ion. Its intensity is highly dependent on the symmetry of the ligand field; a less symmetric environment leads to a more intense ⁵D₀ → ⁷F₂ emission. In contrast, the ⁵D₀ → ⁷F₁ transition is a magnetic dipole transition, and its intensity is largely independent of the coordination environment, often serving as an internal standard.

Quantitative Luminescent Properties

The luminescent properties of this compound, particularly in aqueous solutions, are well-documented. The key parameters are summarized below. It is important to note that for the bare Eu³⁺ aquo ion, the luminescence quantum yield is relatively low due to non-radiative quenching by the O-H vibrations of coordinated water molecules. In many applications, the Eu³⁺ ion is chelated with organic ligands that displace these water molecules, leading to a significant enhancement in quantum yield and lifetime through an "antenna effect".[8]

| Property | Value | Conditions / Notes | Source |

| Excitation | Peak excitation under UV light. | Crystalline solid excited at 245 nm. | [9] |

| Broad excitation in the UV region. | For an emission wavelength of 616 nm. | [7] | |

| Emission Peaks | ~578-580 nm | ⁵D₀ → ⁷F₀ Transition | [6] |

| ~592-593 nm | ⁵D₀ → ⁷F₁ Transition (Magnetic Dipole) | [6] | |

| ~611-616 nm | ⁵D₀ → ⁷F₂ Transition (Hypersensitive, most intense) | [7][8] | |

| ~653 nm | ⁵D₀ → ⁷F₃ Transition | [6] | |

| ~701 nm | ⁵D₀ → ⁷F₄ Transition | [6] | |

| Luminescence Lifetime (τ) | 110 µs | 0.004 M aqueous solution of Eu(NO₃)₃. | |

| 121 µs | 1 M aqueous solution of Eu(NO₃)₃. | ||

| 138 µs | High nitrate concentration ([NO₃⁻]/[Eu³⁺] = 53). | ||

| Quantum Yield (Φ) | Generally low in aqueous solution. | Quenching by O-H oscillators of coordinated water molecules. | General Knowledge |

| Up to 54.37% | Achieved in complexes with organic ligands that shield the Eu³⁺ ion from solvent quenching. | [8] |

Experimental Protocols

The characterization of the luminescent properties of this compound involves several standard spectroscopic techniques.

Sample Preparation

Solutions are typically prepared by dissolving Europium(III) Nitrate Hexahydrate in a solvent of choice. For fundamental studies, triply distilled water or deuterated solvents (like D₂O or CH₃OD) are used.[10] Deuterated solvents are often employed to minimize non-radiative quenching from O-H vibrations, which results in a longer observed luminescence lifetime. The concentration is checked via methods like complexometric titration with EDTA.

Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to measure the excitation and emission spectra.

-

Instrumentation : A spectrofluorometer equipped with a high-intensity lamp source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

-

Emission Spectrum Measurement : The sample is excited at a fixed wavelength in the UV range (determined from an excitation scan or literature, e.g., 250-350 nm). The emission monochromator then scans a range of longer wavelengths (e.g., 550 nm to 720 nm) to record the characteristic Eu³⁺ emission profile.[6]

-

Excitation Spectrum Measurement : The emission monochromator is fixed at the wavelength of maximum emission intensity (e.g., ~612 nm for the ⁵D₀ → ⁷F₂ transition). The excitation monochromator scans a range of shorter wavelengths. The resulting spectrum maps the absorption efficiency leading to the monitored emission.[6][7]

Luminescence Lifetime Measurement

The long lifetime of Eu³⁺ is a hallmark property and is measured using time-resolved techniques.

-

Instrumentation : A pulsed light source (e.g., a nitrogen laser, a pulsed laser diode, or a flash lamp) and a fast detector. Time-Correlated Single Photon Counting (TCSPC) is a common high-precision method.

-

Methodology : The sample is excited with a short pulse of light. The detector records the arrival time of emitted photons relative to the excitation pulse. By repeating this process, a histogram of photon arrival times is built, which represents the luminescence decay curve.[11] This decay curve for Eu³⁺ is typically fitted to a single exponential function, I(t) = I₀ * exp(-t/τ), where τ is the luminescence lifetime.

Luminescence Quantum Yield (Φ) Determination

The absolute quantum yield can be challenging to measure. A common and reliable approach is the comparative method.

-

Instrumentation : A spectrofluorometer and a UV-Vis spectrophotometer.

-

Methodology : This method involves comparing the luminescence of the sample to a well-characterized fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or a stable europium complex).

-

The absorbance of both the sample and the standard solution at the chosen excitation wavelength is measured and kept low (typically < 0.1) to avoid re-absorption effects.

-

The integrated fluorescence intensity of both the sample and the standard is measured under identical excitation conditions.

-

The quantum yield of the sample (Φ_sample) is calculated using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

References

- 1. Europium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. Europium nitrate, hexahydrate, 99.9% 10031-53-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. strem.com [strem.com]

- 4. Europium(III) nitrate hexahydrate | EuH12N3O15 | CID 202256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Highly emissive dinuclear europium(iii) complex with heteroaryl β-diketone and fluxidentate pyrazine: dual role as UV converters and semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Europium Nitrate Hexahydrate from Europium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity Europium (III) Nitrate (B79036) Hexahydrate (Eu(NO₃)₃·6H₂O) from Europium (III) Oxide (Eu₂O₃). This document details the underlying chemistry, experimental protocols, and quantitative data to support researchers in the consistent and efficient production of this critical europium salt. Europium nitrate hexahydrate is a key precursor in the synthesis of europium-based phosphors, catalysts, and other advanced materials.[1]

Core Synthesis Principles

The fundamental chemical reaction for the synthesis of this compound involves the acid-base reaction between europium (III) oxide and nitric acid (HNO₃). The balanced chemical equation for this reaction is:

Eu₂O₃ + 6 HNO₃ → 2 Eu(NO₃)₃ + 3 H₂O [2]

In this reaction, the basic europium oxide dissolves in nitric acid to form the soluble europium nitrate salt and water. The reaction is typically facilitated by heating to ensure complete dissolution of the oxide.[3] Subsequent cooling of the saturated solution allows for the crystallization of this compound.

Experimental Protocol

This section outlines a detailed methodology for the synthesis of this compound from europium oxide.

2.1. Materials and Equipment

-

Europium (III) Oxide (Eu₂O₃, 99.9% purity or higher)

-

Concentrated Nitric Acid (HNO₃, 68% w/w, analytical grade)

-

Deionized Water

-

Beaker

-

Magnetic stirrer with heating plate

-

Watch glass

-

Filter paper and funnel

-

Crystallizing dish

-

Desiccator

2.2. Synthesis Procedure

-

Stoichiometric Calculation: Determine the required amounts of europium oxide and nitric acid based on the stoichiometry of the reaction. It is advisable to use a slight excess of europium oxide to ensure the complete consumption of nitric acid.[3][4]

-

Dissolution: In a well-ventilated fume hood, carefully add the pre-weighed europium oxide powder to a beaker containing a magnetic stir bar. Slowly add the calculated volume of concentrated nitric acid to the beaker while stirring. A small amount of deionized water can be added to facilitate the initial wetting of the oxide powder.[4]

-

Heating and Reaction: Cover the beaker with a watch glass and gently heat the mixture on a hot plate with continuous stirring. Maintain the temperature to facilitate the dissolution of the europium oxide. The reaction is typically carried out for approximately one hour.[3] The solution should become clear upon complete reaction. If any unreacted oxide remains, a few more drops of nitric acid can be added until a clear solution is obtained.[4]

-

Filtration: After the reaction is complete, allow the solution to cool slightly. If any solid impurities are present, filter the hot solution through a pre-warmed funnel with filter paper to remove them.

-

Crystallization: Transfer the clear filtrate to a crystallizing dish. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote the precipitation of this compound crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any residual acid. Dry the crystals in a desiccator over a suitable drying agent to obtain the final product.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Chemical Formula | Eu(NO₃)₃·6H₂O | [5] |

| Molecular Weight | 446.07 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 85 °C | [5] |

| Solubility | Soluble in water | [5] |

| Purity | Up to 99.99% | [5] |

| Reported Yield | 65% | [3] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from Europium Oxide.

Caption: Workflow for the synthesis of this compound.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity. These include:

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the hexahydrate salt.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the nitrate and water ligands.

-

Thermal Analysis (TGA/DSC): To study the thermal decomposition behavior and confirm the hydration state.[7]

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): To determine the elemental composition and purity of the compound.

Safety Considerations

-

Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Europium compounds may have some toxicity. Avoid inhalation of dust and skin contact.

-

The reaction between europium oxide and nitric acid can be exothermic. Add the acid slowly to control the reaction rate.

By following this detailed guide, researchers can reliably synthesize high-purity this compound for a variety of applications in materials science and drug development.

References

- 1. This compound Latest Price, this compound Manufacturer in Sichuan , China [rarearthchemicals.com]

- 2. Europium(III) nitrate - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Europium III Nitrate Hexahydrate (Eu(NO3)3•6H2O, Purity:99.9%, APS: 40-60µm) [nanoshel.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Europium Nitrate Hexahydrate: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Europium Nitrate (B79036) Hexahydrate. The information is curated for researchers, scientists, and professionals in drug development who utilize europium compounds in their work, particularly in the fields of luminescence-based assays, catalysis, and materials science. This document presents quantitative data in structured tables, details experimental protocols for characterization, and includes visualizations of key processes.

Core Chemical and Physical Properties

Europium Nitrate Hexahydrate (Eu(NO₃)₃·6H₂O) is a crystalline, hydrated salt of the lanthanide metal europium. It is a versatile precursor for the synthesis of various europium-containing materials and finds applications in diverse fields owing to its unique luminescent and catalytic properties.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Chemical Formula | Eu(NO₃)₃·6H₂O |

| Molecular Weight | 446.07 g/mol [1] |

| Appearance | Colorless to pale yellow crystalline solid[2] |

| Melting Point | 85 °C (decomposes) |

| Solubility | Highly soluble in water and soluble in polar organic solvents.[2] |

| CAS Number | 10031-53-5[1] |

Table 2: Spectroscopic Properties of this compound

| Spectroscopic Property | Wavelength (nm) | Transition |

| Excitation Maximum | ~395 | ⁷F₀ → ⁵L₆ |

| Emission Maxima | ~591 | ⁵D₀ → ⁷F₁ |

| ~613 | ⁵D₀ → ⁷F₂ (Hypersensitive transition) |

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes the synthesis of this compound from Europium(III) Oxide.[3][4]

Materials:

-

Europium(III) Oxide (Eu₂O₃)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized Water

-

Heating mantle or hot plate

-

Magnetic stirrer and stir bar

-

Beaker

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Crystallizing dish

Procedure:

-

Carefully add a stoichiometric amount of Europium(III) Oxide to a beaker containing concentrated nitric acid. A slight excess of the oxide can be used to ensure complete reaction of the acid.

-

Gently heat the mixture on a heating mantle or hot plate with continuous stirring for approximately one hour to facilitate the dissolution of the oxide and the formation of europium nitrate. The reaction is: Eu₂O₃ + 6HNO₃ → 2Eu(NO₃)₃ + 3H₂O.

-

Once the reaction is complete, filter the hot solution to remove any unreacted Europium(III) Oxide.

-

Transfer the clear filtrate to a crystallizing dish.

-

Allow the solution to cool slowly to room temperature. This compound crystals will precipitate out of the solution.

-

The crystallization process can be further encouraged by placing the dish in an ice bath.

-

Collect the crystals by filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals in a desiccator over a suitable drying agent.

Characterization Protocols

The melting point of this compound can be determined using a standard melting point apparatus.

Materials:

-

This compound crystals

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is finely powdered and completely dry.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a steady rate of 1-2 °C per minute.

-

Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point. Note that the hexahydrate decomposes upon melting.

This protocol provides a qualitative and semi-quantitative method for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, hexane)

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

Procedure:

-

Label a series of test tubes, one for each solvent to be tested.

-

Add a pre-weighed amount of this compound (e.g., 0.1 g) to each test tube.

-

Add a measured volume of the first solvent (e.g., 1 mL) to the corresponding test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution. If the solid has completely dissolved, it is considered soluble.

-

If the solid has not completely dissolved, continue adding the solvent in measured increments (e.g., 1 mL at a time), agitating after each addition, until the solid dissolves or a maximum volume is reached.

-

Record the amount of solvent required to dissolve the solid to express solubility semi-quantitatively (e.g., mg/mL).

-

Repeat the process for each solvent.

FTIR spectroscopy can be used to identify the functional groups present in this compound, particularly the nitrate and water molecules.

Materials:

-

This compound

-

Potassium Bromide (KBr) (for pellet preparation)

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Thoroughly mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a pellet press.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Analyze the resulting spectrum for characteristic absorption bands of nitrate ions (around 1380 cm⁻¹ and 830 cm⁻¹) and water of hydration (broad peak around 3400 cm⁻¹).

Photoluminescence spectroscopy is a key technique for characterizing the luminescent properties of this compound.

Materials:

-

This compound (solid or in solution)

-

Quartz cuvette (for solutions) or solid-state sample holder

-

Fluorometer (spectrofluorometer)

Procedure:

-

Sample Preparation:

-

For a solid sample, place the crystalline powder in a solid-state sample holder.

-

For a solution, dissolve a small amount of this compound in a suitable solvent (e.g., deionized water) in a quartz cuvette.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of the most intense emission peak (around 613 nm for Eu³⁺).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 200-500 nm) to determine the wavelengths at which the sample absorbs light and subsequently emits.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the wavelength of maximum excitation determined in the previous step (around 395 nm).

-

Scan the emission monochromator over a range of wavelengths (e.g., 500-750 nm) to record the emission spectrum.

-

-

Data Analysis:

-

Identify the characteristic emission peaks of the Eu³⁺ ion, noting their positions and relative intensities.

-

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Conceptual diagram of Lewis acid catalysis by the Eu³⁺ ion.

Caption: Schematic of a photoluminescence spectroscopy experimental setup.

References

Europium Nitrate Hexahydrate CAS number and molecular formula

An In-Depth Technical Guide to Europium Nitrate (B79036) Hexahydrate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Europium Nitrate Hexahydrate, focusing on its core properties, and its applications in research and drug development.

Core Chemical Identity

This compound is a water-soluble crystalline compound of the lanthanide element europium.[1] It serves as a key precursor for the synthesis of various europium-containing materials.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 10031-53-5 | [2][4][5][6][7] |

| Molecular Formula | Eu(NO₃)₃·6H₂O or EuH₁₂N₃O₁₅ | [2][4][6][7][8] |

| Molecular Weight | 446.07 g/mol | [4][7][9] |

| Appearance | Colorless to pale-pink or reddish crystalline granular solid | [5][8][10] |

| Solubility | Soluble in water and alcohol | [5][8][10] |

| Melting Point | 65 °C (decomposes) | [5] |

Applications in Research and Drug Development

This compound is a versatile compound with significant applications in drug delivery, bioassays, and medical imaging due to the unique luminescent properties of the europium ion (Eu³⁺).

Drug Delivery Systems

Europium-doped nanoparticles are being explored as carriers for anticancer drugs.[4] These nanocarriers can be designed for pH-dependent drug release, allowing for targeted delivery to the acidic microenvironment of tumors.[4]

Experimental Protocol: Synthesis of Europium-Doped Fluorapatite (B74983) Nanorods for Doxorubicin (B1662922) Delivery [4]

-

Preparation of Precursor Solution: Dissolve 0.5 g of octadecylamine (B50001) in 4 mL of oleic acid with heating.

-

Add 16 mL of ethanol (B145695) and 7.0 mL of an aqueous solution of Ca(NO₃)₂ (0.28 M) while stirring.

-

Sequentially add 2.0 mL of NaF (0.24 M), 2.0 mL of Eu(NO₃)₃ (0.20 M), and 7.0 mL of Na₃PO₄ (0.20 M) to the solution.

-

Stir the mixture for an additional 5 minutes.

-

Hydrothermal Synthesis: Transfer the solution to a sealed flask and heat at 160 °C for 16 hours.

-

Drug Loading: The resulting Eu-doped fluorapatite (Eu-FA) nanorods can be loaded with doxorubicin (DOX).

-

In Vitro Drug Release Study:

-

Disperse 2 mg of DOX-loaded Eu-FA nanorods in 2 mL of PBS solution (pH 7.4 and 5.5).

-

Place the dispersion in a dialysis bag (3500 Dalton) in an 8 mL buffer medium.

-

Maintain the setup in an air bath oscillator at 37 °C.

-

At designated time points, measure the amount of released DOX using a UV-Vis spectrophotometer at an absorbance of 483 nm.

-

Bioassays and Diagnostics

The long fluorescence lifetime of europium chelates and nanoparticles enables their use in time-resolved luminescence immunoassays (TR-LIA).[8][9] This technique significantly reduces background fluorescence, leading to highly sensitive and quantitative results.[9] Europium-based probes have been developed for the detection of various biomarkers, including cardiac troponin I.[11]

Principle of Time-Resolved Luminescence Immunoassay (TR-LIA)

-

An antibody is labeled with a europium chelate.[8]

-

The labeled antibody binds to the target antigen.

-

After the immunoreaction, unbound antibodies are washed away.

-

A low pH buffer is added to dissociate Eu³⁺ from the chelate on the bound antibody.[8]

-

The dissociated Eu³⁺ forms a new, highly fluorescent complex in a micellar solution.[8]

-

The fluorescence is measured after a delay, which eliminates short-lived background fluorescence, enhancing the signal-to-noise ratio.[9]

Cellular and In Vivo Imaging

Europium complexes are valuable as probes in fluorescence microscopy and for in vivo imaging.[12][13] Their distinct, sharp emission peaks and resistance to photobleaching make them suitable alternatives to traditional organic dyes for staining organelles in live cells.[12] Furthermore, europium-doped nanoparticles have been developed as contrast agents for X-ray computed tomography (CT) and optical imaging.[14]

Table 2: Quantitative Data for Europium-Based Imaging and Assays

| Application | Parameter | Value | References |

| TR-LIA for Rabbit IgG | Sensitivity | 25 pg/ml | [8] |

| TR-LIA for Cardiac Troponin I | Limit of Detection | 48 pg/mL | [11] |

| Eu-Doped Nanoparticles | Average Core Diameter | 5.5 nm | [10] |

| Luminescence-Guided Surgery | Limit of Detection | 1 nmol | [15] |

Role in Organic Synthesis

Europium(III) nitrate hydrate (B1144303) can act as a Lewis acid catalyst in organic reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, which are important heterocyclic compounds.[3]

Experimental Protocol: Europium(III) Nitrate Catalyzed Biginelli Reaction [3]

-

Reactant Mixture: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol) in 5 mL of a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add Europium(III) nitrate hydrate (0.05 mmol) to the mixture.

-

Reaction: Stir the mixture at an appropriate temperature (e.g., reflux) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Add 10 mL of cold water to precipitate the product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol, and then recrystallize from ethanol to obtain the pure product.

References

- 1. americanelements.com [americanelements.com]

- 2. rarearthchemicals.com [rarearthchemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Europium-Doped Fluorapatite Nanorods and Their Biomedical Applications in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Europium(III) nitrate hexahydrate | 10031-53-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Europium(III) nitrate hexahydrate, REacton , 99.9% (REO) 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Europium as a label in time-resolved immunofluorometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bangslabs.com [bangslabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Encapsulation-Stabilized, Europium Containing Nanoparticle as a Probe for Time-Resolved luminescence Detection of Cardiac Troponin I | MDPI [mdpi.com]

- 12. EuroTracker dyes: highly emissive europium complexes as alternative organelle stains for live cell imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Research into europium complexes as magnetic resonance imaging contrast agents (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Europium-doped cerium oxide nanoparticle-impregnated Hyalgan® (CartiOxgel): an intra-articular contrast agent for X-ray CT and optical imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Targeted, Molecular Europium(III) Probes Enable Luminescence-Guided Surgery and 1 Photon Post-Surgical Luminescence Microscopy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Europium (III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Europium (III) nitrate (B79036) hexahydrate (Eu(NO₃)₃·6H₂O) is a key compound in various scientific and industrial applications, including as a precursor for phosphors, in catalysis, and in the development of luminescent materials for biomedical and optoelectronic applications.[1][2][3] A thorough understanding of its solubility in different solvent systems is crucial for its effective use in synthesis, formulation, and material design. This technical guide provides a comprehensive overview of the available knowledge on the solubility of Europium (III) nitrate hexahydrate in water and organic solvents, details common experimental protocols for solubility determination, and presents a visual workflow for these procedures.

While many sources confirm the qualitative solubility of Europium (III) nitrate hexahydrate, quantitative data is not widely available in publicly accessible literature. The most comprehensive source for critically evaluated solubility data of lanthanide nitrates is the IUPAC-NIST Solubility Data Series, specifically Volume 13: "Scandium, Yttrium, Lanthanum and Lanthanide Nitrates".[4][5] Access to this volume is recommended for in-depth quantitative analysis. This guide summarizes the currently available information.

Physicochemical Properties

A summary of the key physicochemical properties of Europium (III) nitrate hexahydrate is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | Eu(NO₃)₃·6H₂O | [6][7] |

| Molar Mass | 446.07 g/mol | [7] |

| Appearance | Colorless to pale-pink hygroscopic crystals | [8] |

| Melting Point | 65 °C (decomposes) | [6] |

Solubility Data

Aqueous Solubility

Europium (III) nitrate hexahydrate is consistently reported to be highly soluble in water.[1][2][3][6][8][9][10] However, specific quantitative data on its solubility at various temperatures is not readily found in general chemical literature. For reference, other lanthanide nitrates, such as Lanthanum(III) nitrate, are also known to be very soluble in water.[11]

Solubility in Organic Solvents

Europium (III) nitrate hexahydrate is generally described as soluble in alcohol.[2][3] A study on the complexation of europium nitrate in aqueous methanol (B129727) suggests its solubility in methanol.[12] Research on other lanthanide nitrates, such as Lanthanum nitrate 6-hydrate, indicates solubility in a range of oxygenated organic solvents, with a general trend of decreasing solubility as the molecular weight of the alcohol within a homologous series increases.[13]

Due to the lack of specific quantitative data for Europium (III) nitrate hexahydrate, the following table provides a qualitative summary of its solubility.

| Solvent | Qualitative Solubility | Reference |

| Water | Highly Soluble | [1][2][3][6][8][9][10] |

| Ethanol | Soluble | [1][2][3] |

| Methanol | Soluble | [12][14] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [14] |

| Acetonitrile | Soluble | [14] |

| Tetrahydrofuran (THF) | Use with caution, may lead to reduction of Eu(III) to Eu(II) | [14] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. Two common methods for determining the solubility of inorganic salts like Europium (III) nitrate hexahydrate are the isothermal equilibrium method and the polythermal method.

Isothermal Equilibrium (Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of Europium (III) nitrate hexahydrate is added to a known volume of the solvent in a sealed container (e.g., a flask or vial).

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The saturated solution is carefully separated from the excess solid. This is typically achieved by filtration or centrifugation.

-

Concentration Analysis: The concentration of europium in the clear, saturated solution is determined using a suitable analytical technique. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive methods for metal ion quantification. Alternatively, gravimetric analysis can be performed by evaporating a known volume of the solvent and weighing the remaining solid residue.

-

Calculation: The solubility is then calculated and expressed in units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Gravimetric Analysis of Saturated Solution

This is a straightforward analytical technique to determine the concentration of a solute after achieving a saturated solution via the isothermal equilibrium method.

Methodology:

-

Sample Collection: A precise volume or weight of the clear, saturated solution is carefully transferred to a pre-weighed container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: The solvent is removed by gentle heating in an oven or on a hot plate until the solute is completely dry.

-

Constant Weight Measurement: The container with the dry solute is cooled in a desiccator and then weighed. The heating, cooling, and weighing steps are repeated until a constant weight is achieved.

-

Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final constant weight. The solubility can then be calculated based on the initial volume or weight of the solution.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of solubility using the isothermal equilibrium method followed by gravimetric analysis.

Caption: General experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

Europium (III) nitrate hexahydrate is a readily soluble compound in water and polar organic solvents like alcohols. While precise quantitative solubility data across a range of solvents and temperatures is not widely disseminated in readily available literature, established experimental protocols can be employed to determine these values with high accuracy. For researchers and professionals in drug development and materials science, understanding these solubility characteristics is a critical first step in harnessing the unique luminescent and chemical properties of this important europium salt. It is highly recommended to consult specialized resources like the IUPAC-NIST Solubility Data Series for definitive quantitative data.

References

- 1. aemree.com [aemree.com]

- 2. Europium Nitrate Hexahydrate CAS NO: 10031-53-5 Molecular Formula: Eu(NO3)3·6(H2O) [unmdc.com]

- 3. This compound-BEYONDCHEM [beyondchem.com]

- 4. primo.lib.umn.edu [primo.lib.umn.edu]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. Europium(III) nitrate - Wikipedia [en.wikipedia.org]

- 7. Europium(III) nitrate hexahydrate | EuH12N3O15 | CID 202256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Europium(III) nitrate hexahydrate | 10031-53-5 [chemicalbook.com]

- 9. americanelements.com [americanelements.com]

- 10. Europium (III) Nitrate Hexahydrate - ProChem, Inc. [prochemonline.com]

- 11. Lanthanum(III) nitrate - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Behavior of Europium Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Europium Nitrate (B79036) Hexahydrate, Eu(NO₃)₃·6H₂O. Understanding the thermal properties and decomposition pathway of this compound is critical for its application in materials science, particularly in the synthesis of europium-based phosphors and other functional materials. This document details the step-wise decomposition process, summarizes key quantitative data, outlines experimental protocols for thermal analysis, and provides visual diagrams of the experimental workflow and decomposition mechanism.

Thermal Decomposition Pathway

The thermal decomposition of Europium Nitrate Hexahydrate is a complex, multi-step process rather than a simple dehydration followed by nitrate breakdown.[1] The process begins with the melting of the hydrate (B1144303) in its own water of crystallization, followed by a series of overlapping dehydration and decomposition steps that lead to the formation of intermediate oxynitrates and finally, europium oxide (Eu₂O₃).

Initial Stages: Melting and Hydrolysis Upon heating, this compound does not exhibit any solid-state phase transitions in the range of -40°C to 76°C.[2][3] At approximately 65°C, the compound begins to melt into a clear liquid, dissolving in its own water of crystallization.[4] This liquid phase initiates hydrolysis, where the europium nitrate reacts with the hot crystallization water, producing nitric acid.[4] The boiling of this liquid, which begins around 112°C, is accompanied by the release of nitric acid fumes.[4]

Formation of Intermediates: Condensation and Oxynitrates A key feature of the decomposition is the simultaneous condensation of six moles of the initial Eu(NO₃)₃·6H₂O monomer into a cyclic hexamer cluster.[1][2][3][4] This larger structure then gradually loses water and nitric acid. The removal of an HNO₃ azeotrope is observed as a continuous process occurring in the liquid phase.[1][2][3] This leads to the formation of a series of intermediate, amorphous europium oxynitrates.[1][2][3] The process of solidification and crystallization of these intermediates becomes noticeable at approximately 215°C.[4]

Final Decomposition to Europium Oxide At higher temperatures, typically starting from around 328°C, the intermediate oxynitrates undergo further degradation.[4] This final stage is characterized by the release of brownish nitrogen dioxide (NO₂) fumes, along with water and oxygen.[1][2][4] The decomposition process ultimately yields the stable final product, europium oxide (Eu₂O₃).[1][2][3] The total experimental mass loss of 61.5% aligns closely with the calculated theoretical mass loss of 61.4% for the complete conversion of Eu(NO₃)₃·6H₂O to Eu₂O₃.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data derived from thermogravimetric (TGA) and differential scanning calorimetry (DSC) analyses of this compound.

Table 1: Key Thermal Events and Observations

| Temperature Range (°C) | Event | Observation | Reference |

|---|---|---|---|

| ~65 | Melting | Compound turns into a clear liquid. | [4] |

| 76 - 78 | Fusion / Water Evaporation | Sharp endothermic effects begin. | [4] |

| ~112 | Boiling | Liquid begins to boil; smell of HNO₃ detected. | [4] |

| ~215 | Solidification | Crystallization of intermediate products becomes noticeable. | [4] |

| 242 (onset) | HNO₃ Release | Endothermic peak on DSC curve. | [4] |

| 316 (onset) | HNO₃ Release | Second endothermic peak on DSC curve. | [4] |

| >328 | NO₂ Release | Brownish fumes of nitrogen dioxide are released. |[4] |

Table 2: Mass Loss Stages During Thermal Decomposition

| Stage | Description | Mass Loss (%) | Evolved Species | Reference |

|---|---|---|---|---|

| 1 | Initial water evaporation after fusion | 4.3 (total of two unresolved losses of 1.4% and 2.9%) | H₂O | [4] |

| 2 | Gradual loss from hexamer cluster | Not distinctly resolved | H₂O, HNO₃ | [1][2][4] |

| 3 | Degradation of oxynitrates | Not distinctly resolved | H₂O, NO₂, O₂ | [1][2] |

| Total | Overall decomposition to Eu₂O₃ | ~61.5 | H₂O, HNO₃, NO₂, O₂ | [4] |

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often simultaneously (TGA-DSC).[5][6] Evolved Gas Analysis (EGA) via coupled Fourier-Transform Infrared Spectroscopy (FTIR) is crucial for identifying the gaseous byproducts.[1]

3.1 TGA-DSC Protocol

-

Instrumentation : A simultaneous thermal analyzer (e.g., Netsch STA Jupiter 449C) capable of performing TGA and DSC measurements concurrently.[4]

-

Sample Preparation : A small amount (e.g., 5-10 mg) of analytical grade this compound (99.9% purity) is placed evenly into a clean sample crucible (e.g., platinum or alumina).[4][5] An empty, clean crucible is used as the reference.[6]

-

Atmosphere : The experiment is conducted under a controlled, inert atmosphere to prevent unwanted side reactions. A constant flow of a purge gas like argon or nitrogen (e.g., 60 mL min⁻¹) is maintained throughout the analysis.[4][7]

-

Temperature Program :

-

Equilibrate the furnace at a starting temperature (e.g., 25°C).

-

Heat the sample at a constant, linear rate (e.g., 5°C min⁻¹) to a final temperature sufficient for complete decomposition (e.g., 800°C).[4]

-

Allow the furnace to cool down.

-

-

Data Collection : The instrument records the sample's mass change (TGA) and the differential heat flow between the sample and reference (DSC) as a function of temperature.[6]

3.2 Evolved Gas Analysis (EGA-FTIR) Protocol

-

Coupling : The gas outlet of the TGA-DSC instrument is connected to an FTIR spectrometer via a heated transfer line (e.g., maintained at 240°C) to prevent condensation of the evolved gases.[7]

-

Data Acquisition : FTIR spectra of the evolved gases are recorded continuously throughout the temperature program. This allows for the identification of gaseous species like H₂O, HNO₃, and NO₂ based on their characteristic infrared absorption bands.[4][7] For instance, nitric acid is identified by absorption bands at 892, 1319, and 1716 cm⁻¹.[4]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical pathway of decomposition.

Caption: A flowchart of the experimental workflow for analyzing the thermal decomposition of Eu(NO₃)₃·6H₂O.

Caption: The stepwise thermal decomposition pathway from this compound to Europium Oxide.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal properties of this compound Eu(NO3)3·6H2O | CoLab [colab.ws]

- 3. Thermal properties of this compound Eu(NO3)3·6H2O | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. fpe.umd.edu [fpe.umd.edu]

- 6. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 7. journalijdr.com [journalijdr.com]

The Coordination Chemistry of Europium(III): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles, Characterization, and Application of Europium(III) Coordination Complexes.

This guide provides a comprehensive overview of the coordination chemistry of the Europium(III) ion (Eu³⁺), a lanthanide metal renowned for its unique photophysical properties. Its characteristic sharp, long-lived, red luminescence makes it an invaluable tool in fields ranging from materials science to biomedical applications, including bioimaging and drug delivery. This document details the fundamental principles of Eu³⁺ coordination, experimental protocols for the synthesis and characterization of its complexes, and key quantitative data to aid in the design of novel functional molecules.

Core Principles of Europium(III) Coordination Chemistry

The trivalent europium ion (Eu³⁺) possesses a [Xe]4f⁶ electron configuration. Its coordination chemistry is governed by its hard acid character, preferring to bind with hard bases such as oxygen and nitrogen donor atoms.[1] Due to the lanthanide contraction, Eu³⁺ has a relatively small ionic radius, typically resulting in high coordination numbers, most commonly 8 or 9, although values from 6 to 12 have been reported.[1][2][3] The geometry of Eu³⁺ complexes is highly flexible and primarily dictated by the steric and electronic properties of the coordinating ligands rather than by directional bonding from the f-orbitals, which are effectively shielded by the filled 5s and 5p orbitals.[1][2]

The "Antenna Effect": Sensitized Luminescence

Direct excitation of the Eu³⁺ ion is inefficient due to the Laporte-forbidden nature of f-f transitions, resulting in very low absorption coefficients.[4] To overcome this, Eu³⁺ complexes are designed with organic ligands that act as "antennas." This process, known as the antenna effect, involves a series of photophysical steps to channel energy to the metal center, dramatically enhancing its luminescence output.[5][6]

The mechanism can be summarized as follows:

-

Ligand Excitation: The organic ligand, possessing a chromophore with strong absorption in the UV or visible region, is excited from its ground singlet state (S₀) to a higher singlet excited state (S₁).

-

Intersystem Crossing (ISC): The excited ligand undergoes efficient intersystem crossing from the S₁ state to a lower-energy triplet state (T₁). The presence of the heavy Eu³⁺ ion facilitates this spin-forbidden transition.

-

Energy Transfer (EnT): The energy from the ligand's T₁ state is transferred to the resonant excited state of the Eu³⁺ ion, typically the ⁵D₁ or ⁵D₀ level. For efficient energy transfer, the ligand's triplet state energy must be slightly higher than the accepting energy level of the Eu³⁺ ion.[6]

-

Europium(III) Emission: The excited Eu³⁺ ion relaxes non-radiatively to the long-lived ⁵D₀ emissive state (lifetime in the millisecond range) and then radiatively decays to the ⁷Fⱼ ground state manifold (J = 0-6), producing its characteristic sharp emission lines. The most prominent of these is the hypersensitive ⁵D₀ → ⁷F₂ transition, typically observed around 612-620 nm, which is responsible for the brilliant red emission.[4]

Figure 1: The Antenna Effect Pathway for Eu(III) Luminescence.

Common Ligands in Europium(III) Chemistry

The choice of ligand is paramount in designing Eu³⁺ complexes with desired properties such as high quantum yield, stability, and solubility.

-

β-Diketonates: These are among the most common ligands for creating highly luminescent Eu³⁺ complexes.[7] Ligands like thenoyltrifluoroacetonate (tta) and dibenzoylmethane (B1670423) (dbm) are excellent sensitizers. The coordination sphere is often completed by neutral ligands like 1,10-phenanthroline (B135089) (phen) or trioctylphosphine (B1581425) oxide (TOPO) to saturate the coordination sites and shield the Eu³⁺ ion from quenching solvent molecules.[8][9]

-

Macrocyclic Ligands: Polyaminocarboxylate ligands such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives form highly stable complexes with Eu³⁺ in aqueous solutions.[1][10] This exceptional stability is crucial for in vivo applications like MRI and bioimaging to prevent the release of the potentially toxic free metal ion.[11]

-

N-Heterocyclic Ligands: Ligands based on pyridine, bipyridine, and phenanthroline are frequently used, either as the primary sensitizing ligand or as ancillary ligands in ternary complexes.[5][12] They offer rigid structures and good coordinating ability.

-

Schiff Bases and Carboxylic Acids: These classes of ligands also effectively coordinate to Eu³⁺ and have been used to create luminescent materials.[7]

Quantitative Data Summary

The photophysical properties of Eu³⁺ complexes are highly dependent on the ligand structure and the coordination environment. The following tables summarize key quantitative data for representative Eu³⁺ complexes found in the literature.

Table 1: Photophysical Properties of Selected Eu(III) Complexes

| Complex | Solvent/Matrix | Quantum Yield (Φ) (%) | Lifetime (τ) (ms) | Reference(s) |

|---|---|---|---|---|

| [Eu(tta)₃(phen)] | Solid State | ~80 | - | [8] |

| [Eu(btfa)₃(Bathphen)] | Solid State | 80 ± 10 | - | [8] |

| [Eu(PEP)₂(NO₃)₃] | Acetonitrile | ~24 | - | [5] |

| [Eu(PEP)₂(NO₃)₃] | Solid State | - | ~1.3 | [12] |

| [Eu(hth)₃(tppo)] | Acetonitrile | 66 | - | [7] |

| Terpyridine-based complex | H₂O Buffer | 32 | 1.25 | [13] |

| [Eu(pcta-PEPA₂)] | PBS/EtOH | 57 | - | [14] |

| [Eu(tacn-pic-PEPA₂)] | PBS/EtOH | 76 | - | [14] |

| [Eu(batfa)₃(Pt₂-bpy)] | THF | 53.95 | 0.59 | [4] |

| [Eu(nta)₃(Pt₂-bpy)] | THF | 28.63 | 0.41 |[4] |

Abbreviations: tta = thenoyltrifluoroacetonate; phen = 1,10-phenanthroline; btfa = 4,4,4-trifluoro-1-phenyl-1,3-butanedione; Bathphen = Bathophenanthroline; PEP = 2-(phenylethynyl)-1,10-phenanthroline; hth = 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-1,3-hexanedione; tppo = triphenylphosphine (B44618) oxide; pcta (B3230099) = 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid; tacn = 1,4,7-triazacyclononane; batfa = benzoyltrifluoroacetone; nta = naphthoyltrifluoroacetone.

Table 2: Stability Constants of Eu(III) Complexes

| Ligand | Log K | Conditions | Reference(s) |

|---|---|---|---|

| DOTA | 26.21 ± 0.10 | Aqueous | [10] |

| DTPA | - | - | [1] |

| EDTA | 17.3 | Aqueous | [1] |

| EDTMP | 12.43 | Aqueous, 25°C, I=0.15M | |

Abbreviations: DOTA = 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid; DTPA = Diethylenetriaminepentaacetic acid; EDTA = Ethylenediaminetetraacetic acid; EDTMP = Ethylenediamine-N,N,N',N'-tetrakis(methylenephosphonic acid).

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Eu³⁺ complexes, tailored for a research audience.

Synthesis of a Ternary Eu(III) β-Diketonate Complex: [Eu(tta)₃(phen)]

This protocol describes a common method for synthesizing a highly luminescent ternary complex.

Materials:

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

2-Thenoyltrifluoroacetone (Htta)

-

1,10-Phenanthroline (phen)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Deionized water

Procedure:

-

Ligand Solution Preparation: Dissolve 3 molar equivalents of Htta and 1 molar equivalent of phen in ethanol.

-

Deprotonation: While stirring, slowly add an aqueous NaOH solution dropwise to the ligand solution until a pH of ~7 is reached. This deprotonates the β-diketone.

-

Complexation: Prepare an aqueous solution of EuCl₃·6H₂O (1 molar equivalent). Add this solution dropwise to the stirring ligand solution.

-

Precipitation and Reaction: A precipitate should form immediately. Heat the mixture to ~60°C and stir for 2-3 hours to ensure complete reaction.

-

Isolation and Purification: Cool the mixture to room temperature. Collect the precipitate by vacuum filtration. Wash the product sequentially with deionized water and then a small amount of cold ethanol to remove unreacted starting materials.

-

Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60°C).

Figure 2: Experimental Workflow for Synthesizing [Eu(tta)₃(phen)].

Luminescence Spectroscopy

Objective: To measure the excitation and emission spectra of a Eu³⁺ complex to confirm its photophysical properties.

Instrumentation: A spectrofluorometer equipped with a high-intensity xenon lamp source and a sensitive detector (e.g., a photomultiplier tube).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the Eu³⁺ complex in a suitable solvent (e.g., acetonitrile, dichloromethane) or as a solid-state powder sample. For solutions, concentrations are typically in the micromolar range.

-

Excitation Spectrum Acquisition:

-

Set the emission monochromator to the wavelength of the most intense Eu³⁺ emission peak (typically the ⁵D₀ → ⁷F₂ transition, ~615 nm).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 250-500 nm).

-

The resulting spectrum shows which wavelengths are most effective at sensitizing the Eu³⁺ luminescence and should resemble the absorption spectrum of the ligand.

-

-

Emission Spectrum Acquisition:

-

Set the excitation monochromator to the wavelength of maximum absorbance determined from the excitation spectrum.

-

Scan the emission monochromator over a range that covers all expected Eu³⁺ transitions (e.g., 550-720 nm).

-

The resulting spectrum will show the characteristic sharp emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ (J = 0, 1, 2, 3, 4) transitions.

-

Determination of Luminescence Quantum Yield (Φ)

Objective: To quantify the efficiency of the luminescence process. The relative method, using a known standard, is most common.

Materials:

-

Eu³⁺ complex sample

-

Quantum yield standard with known Φ in the same solvent (e.g., [Ru(bpy)₃]Cl₂ in H₂O, Φ = 0.040).[15]

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard. Measure their absorbance at the excitation wavelength to be used for the emission measurement. Adjust concentrations so that the absorbance is low (< 0.1) to avoid inner filter effects.

-

Emission Spectra Recording: Record the corrected emission spectra of both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

Determination of Stability Constants by Spectrophotometric Titration

Objective: To determine the formation constant (K) of a Eu³⁺ complex in solution. This method is effective when either the ligand or the complex absorbs light in the UV-Vis range.[10][16]

Instrumentation: UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

-

Solution Preparation: Prepare a solution of the ligand with a known concentration in a suitable buffer.

-

Initial Spectrum: Record the UV-Vis spectrum of the free ligand solution.

-

Titration: Add small, precise aliquots of a concentrated Eu³⁺ salt solution to the ligand solution in the cuvette.

-

Spectral Monitoring: After each addition, allow the solution to equilibrate (this may require checking for kinetic effects) and record the full UV-Vis spectrum.[16] Changes in the absorbance at specific wavelengths indicate complex formation.

-

Data Analysis: The data (absorbance vs. metal concentration) are fitted to a binding model (e.g., 1:1, 1:2) using specialized software. The stability constant (K) is determined by non-linear least-squares fitting of the titration curve, accounting for the concentrations of all species in solution (free ligand, free metal, and complex).[16]

Paramagnetic NMR Spectroscopy

Objective: To probe the structure and environment of Eu³⁺ complexes in solution. Eu³⁺ is a paramagnetic ion, which induces large shifts (lanthanide-induced shifts, LIS) and broadening in the NMR spectra of its ligands.[17]

Instrumentation: High-field NMR spectrometer.

Procedure:

-

Reference Spectrum: Acquire a standard ¹H NMR spectrum of the free ligand in a suitable deuterated solvent.

-

Paramagnetic Spectrum: Acquire the ¹H NMR spectrum of the Eu³⁺ complex under the same conditions.

-

Data Acquisition: Due to the paramagnetic nature of Eu³⁺, spectral windows will be much larger than for diamagnetic compounds. Shorter relaxation delays and faster acquisition times may be necessary due to line broadening.

-

Analysis:

-

Chemical Shifts: The paramagnetic shifts are the differences between the chemical shifts in the complex and the free ligand. These shifts have two components: a through-bond (contact) and a through-space (pseudocontact or dipolar) contribution.

-

Structural Information: The pseudocontact shift is dependent on the geometric position of the nucleus relative to the metal ion and the magnetic susceptibility tensor of the complex. This relationship can be used to derive structural information about the complex in solution.[18][19]

-

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic structure of a Eu³⁺ complex in the solid state.[15]

Procedure:

-

Crystal Growth: Grow a high-quality single crystal of the Eu³⁺ complex. This is often the most challenging step and may require screening various techniques (e.g., slow evaporation, vapor diffusion, layering). The ideal crystal should be well-formed, free of defects, and typically 0.1-0.3 mm in size.

-

Crystal Mounting: Carefully mount the selected crystal on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.[15]

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed computationally. The "phase problem" is solved to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.

Applications in Research and Drug Development

The unique properties of Eu³⁺ complexes have led to their use in a variety of advanced applications.

Bioimaging and Cellular Probes

The long luminescence lifetime of Eu³⁺ allows for time-resolved or time-gated imaging, which eliminates short-lived background autofluorescence from biological samples, resulting in exceptionally high signal-to-noise ratios.[6][20] Stable complexes, often derived from macrocycles like DOTA, can be conjugated to biomolecules (e.g., peptides, antibodies) to target specific cells or organelles for luminescence microscopy.[14]

Figure 3: General Workflow for a Bioimaging Experiment using a Eu(III) Probe.

Drug Delivery and Theranostics

Eu³⁺ complexes can be incorporated into nanocarriers, such as nanoparticles or nanohydrogels, for combined therapeutic and diagnostic ("theranostic") applications. These systems can be loaded with a drug, and the Eu³⁺ luminescence allows for tracking the delivery and localization of the nanocarrier within the biological system. The release of the drug can then be monitored, providing a powerful tool for drug development research.

Organic Light-Emitting Diodes (OLEDs)

The sharp, pure red emission of Eu³⁺ complexes makes them excellent candidates for the emissive layer in OLEDs.[7] By designing ligands that also possess good charge-transport properties, highly efficient red-emitting devices can be fabricated for display and lighting technologies.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Visible-light-excited and europium-emissive nanoparticles for highly-luminescent bioimaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Stability assessment of different chelating moieties used for elemental labeling of bio-molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Luminescence Imaging of Biological Systems Using Lanthanide(III) Luminescent Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two new red-emitting ternary europium( iii ) complexes with high photoluminescence quantum yields and exceptional performance in OLED devices - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02147E [pubs.rsc.org]

- 9. Intensive emission of Eu(iii) β-diketonate complexes with arsine oxide ligands - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. Direct determination of stability constants of lanthanide ion chelates by laser-excited europium(III) luminescence spectroscopy: application to cyclic and acyclic aminocarboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 12. mdpi.com [mdpi.com]

- 13. Stable Europium(III) Complexes with Short Linkers for Site‐Specific Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted, Molecular Europium(III) Probes Enable Luminescence-Guided Surgery and 1 Photon Post-Surgical Luminescence Microscopy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. books.rsc.org [books.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes [ineosopen.org]

- 19. researchgate.net [researchgate.net]

- 20. Long-lived two-photon excited luminescence of water-soluble europium complex: applications in biological imaging using two-photon scanning microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Europium Nitrate Hexahydrate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth safety and handling information for Europium Nitrate Hexahydrate (Eu(NO₃)₃·6H₂O). The following sections detail the compound's properties, associated hazards, and essential precautions for its use in a laboratory setting, with a focus on ensuring the safety of all personnel.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is highly soluble in water. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10031-53-5 | [1] |

| Molecular Formula | Eu(NO₃)₃·6H₂O | [2] |

| Appearance | White crystalline powder | [1] |

| Stability | Stable under normal temperatures and pressures. Hygroscopic. | [1][2] |

Hazard Identification and Classification

This compound is classified as a strong oxidizer and can cause severe irritation. Contact with other materials may cause a fire.[1]

GHS Hazard Statements:

-

H272: May intensify fire; oxidizer.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Potential Health Effects:

-

Eye Contact: May cause severe eye irritation, conjunctivitis, and possible permanent corneal opacification.[1][3]

-

Skin Contact: Causes skin irritation and may result in severe burns.[1]

-

Ingestion: May cause burns to the gastrointestinal tract, leading to nausea, vomiting, and diarrhea, which may be bloody.[1][3]

-

Inhalation: May cause respiratory tract irritation, and in severe cases, could lead to acute pulmonary edema, asphyxia, chemical pneumonitis, and upper airway obstruction.[1][3]

Toxicological Data

The primary toxicological data available for this compound is the acute oral toxicity.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >5 g/kg | [1][3] |

Experimental Protocol: Acute Oral Toxicity (OECD Test Guideline 423)

The reported LD50 value is determined using a standardized method, such as the OECD Test Guideline 423, the Acute Toxic Class Method.[1][4] This method is designed to estimate the acute oral toxicity of a substance with the use of a reduced number of animals.

Methodology Overview:

-

Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.[1] The animals are acclimatized to laboratory conditions for at least five days before the test.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled lighting (e.g., 12 hours light/dark cycle) and have access to conventional laboratory diets and an unlimited supply of drinking water.[1]

-

Dose Preparation and Administration: The test substance is typically administered as a single dose via gavage.[5] If not an aqueous solution, a suitable, non-toxic vehicle is used.[1] The volume administered is generally limited (e.g., not exceeding 1 mL/100g of body weight for aqueous solutions in rodents).[1] Animals are fasted before dosing.[6]

-

Dosing Procedure: The test proceeds in a stepwise manner, using a small number of animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first dose group determines the dose for the subsequent group. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.[7]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for a set period, typically 14 days.[8] Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Data Analysis: The results are used to classify the substance into a GHS category for acute oral toxicity based on the observed mortality at specific dose levels. The LD50 is estimated from the results.[1]

Handling and Storage

Proper handling and storage procedures are critical to minimize risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Minimize dust generation and accumulation.[1]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust, vapor, mist, or gas.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep away from clothing and other combustible materials.[2]

Storage:

-

Store in a tightly closed container.[1]

-

Keep in a cool, dry, and well-ventilated area.[9]

-

Store away from heat, sparks, and open flames.[1]

-

Do not store near combustible materials.[1]

-

Store protected from moisture as the material is hygroscopic.[1]

-

Incompatible with reducing agents, organic materials, and strong acids.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound.

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical apron.[1][8] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when workplace conditions warrant it.[1][2] |

First-Aid Measures

In case of exposure, immediate action is necessary.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1] |

| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[1] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[1] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Workflow for Chemical Spill Cleanup

Caption: Workflow for responding to a chemical spill of this compound.

Spill Cleanup Protocol:

-

Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area.[10]

-

Assess the Spill: Determine if the spill is minor or major. A major spill may require external emergency response.[11]

-

Personal Protective Equipment: Before attempting cleanup, don the appropriate PPE, including safety goggles, chemical-resistant gloves, and a respirator if necessary.[10]

-

Containment: For a solid spill, carefully sweep or vacuum the material.[1] For a liquid spill, contain it using an inert, non-combustible absorbent material like sand or vermiculite.[12] Do not use combustible materials like paper towels or sawdust.[13]

-

Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[14]

-

Decontamination: Clean the spill area thoroughly with soap and water.[10]

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[3]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable regulations. Contact a licensed professional waste disposal service to dispose of this material.[3]

General Laboratory Use Protocol: Solution Preparation

The following is a general protocol for preparing an aqueous solution of this compound.

Workflow for Solution Preparation

Caption: General workflow for the preparation of an aqueous this compound solution.

Protocol:

-

Safety First: Always wear appropriate PPE (lab coat, gloves, safety goggles) and work in a chemical fume hood.[2][14]

-

Calculation: Calculate the mass of this compound required to achieve the desired concentration and volume.

-

Weighing: Accurately weigh the required amount of the compound using a clean, dry weighing boat or beaker.

-

Dissolution: Add a portion of the final volume of deionized water to a clean volumetric flask. Carefully add the weighed this compound to the flask. Swirl gently to dissolve the solid completely.

-

Final Volume: Once the solid is fully dissolved, add deionized water to the calibration mark on the volumetric flask. Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Labeling and Storage: Transfer the solution to a clearly labeled storage bottle with the chemical name, concentration, and date of preparation. Store in a cool, dry place.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. youtube.com [youtube.com]

- 4. oecd.org [oecd.org]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]